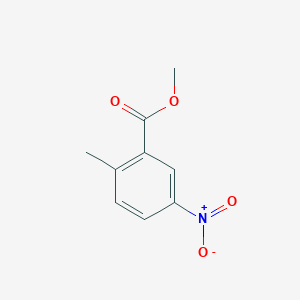

Methyl 2-methyl-5-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-3-4-7(10(12)13)5-8(6)9(11)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGKPVDDCDQBRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402596 | |

| Record name | methyl 2-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77324-87-9 | |

| Record name | methyl 2-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-5-NITRO-BENZOIC ACID METHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methyl-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-5-nitrobenzoate is a nitroaromatic compound with potential applications as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. A thorough understanding of its physicochemical properties is essential for its effective use in laboratory and industrial settings. This guide provides a comprehensive overview of the known physicochemical data for this compound, detailed experimental protocols for their determination, and a summary of its spectral characteristics.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | --INVALID-LINK-- |

| Molecular Weight | 195.17 g/mol | --INVALID-LINK-- |

| Appearance | Yellow solid | --INVALID-LINK-- |

| Melting Point | 67.0 to 71.0 °C | --INVALID-LINK-- |

| Boiling Point | 305.4±22.0 °C (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in Methanol | --INVALID-LINK-- |

Table 2: Acid-Base and Partitioning Properties

| Property | Value | Source |

| pKa | Experimental data not readily available. No reliable predicted values found. | N/A |

| logP | Experimental data not readily available. No reliable predicted values found. | N/A |

Spectral Data

The following table summarizes the available spectral data for the structural elucidation of this compound.

Table 3: Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.52 (s, 1H), 8.05 (d, J=8.4 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 3.93 (s, 3H), 2.65 (s, 3H) | --INVALID-LINK-- |

| ESI-MS | m/z 196 [M+H]⁺ | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are provided below.

Synthesis of this compound

This protocol describes the esterification of 2-methyl-5-nitrobenzoic acid.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Procedure:

-

Suspend 2-methyl-5-nitrobenzoic acid (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Slowly add iodomethane (1.1 eq) to the suspension at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature overnight (approximately 12 hours).

-

Pour the reaction mixture into water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization if necessary.[1]

Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of a solid organic compound.

Workflow for Melting Point Determination

Caption: Experimental workflow for melting point determination.

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Introduce a small amount of the sample into a capillary tube, ensuring it is packed to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Determination

This protocol provides a general method for assessing the solubility of an organic compound in various solvents.

Workflow for Solubility Testing

Caption: Logical workflow for solubility determination.

Procedure:

-

Place approximately 20 mg of this compound into a small test tube.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes at room temperature.

-

Visually inspect the mixture to determine if the solid has dissolved completely, partially, or not at all.

-

Record the observation. This can be repeated with gentle heating if the compound's solubility at elevated temperatures is of interest.

¹H NMR Spectroscopy

This protocol describes the acquisition of a proton Nuclear Magnetic Resonance (¹H NMR) spectrum for a solid organic compound.

Workflow for ¹H NMR Spectroscopy

Caption: Experimental workflow for ¹H NMR spectroscopy.

Procedure:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time).

-

Process the raw data by applying a Fourier transform, phasing, baseline correction, and referencing the chemical shift scale.

-

Integrate the signals to determine the relative number of protons for each resonance.

Infrared (IR) Spectroscopy

This protocol details the acquisition of an Infrared (IR) spectrum for a solid organic compound using the Attenuated Total Reflectance (ATR) technique.

Workflow for ATR-IR Spectroscopy

References

A Technical Guide to Methyl 2-Methyl-5-Nitrobenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-5-nitrobenzoate is a nitroaromatic compound with the CAS number 77324-87-9 .[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. While direct biological activity data for this compound is limited in publicly available literature, this document explores its significant role as a key intermediate in the synthesis of potentially bioactive molecules, drawing parallels with structurally related compounds that have demonstrated utility in drug development, particularly in the areas of anti-inflammatory and analgesic therapies.[2] Detailed experimental protocols for its synthesis are provided, along with illustrative workflows and a hypothetical signaling pathway to guide researchers in its potential applications.

Chemical Structure and Properties

This compound is a substituted benzene derivative containing a methyl ester, a methyl group, and a nitro group.

Chemical Structure:

-

Molecular Formula: C₉H₉NO₄[1]

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Methyl-5-nitrobenzoic acid methyl ester, Methyl 5-nitro-o-toluate, 5-Nitro-o-toluic acid methyl ester[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 77324-87-9 | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 67-71 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2-methyl-5-nitrobenzoic acid. A detailed experimental protocol is provided below.

Experimental Protocol: Esterification of 2-Methyl-5-Nitrobenzoic Acid

Materials:

-

2-methyl-5-nitrobenzoic acid

-

Iodomethane (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 2-methyl-5-nitrobenzoic acid (1.0 equivalent) and potassium carbonate (1.5 equivalents) in N,N-dimethylformamide (DMF).

-

Slowly add iodomethane (1.2 equivalents) to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility is highlighted by the synthetic pathways of structurally similar compounds. For instance, a positional isomer, methyl 2-methyl-3-nitrobenzoate, is a key intermediate in the synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma.

The general workflow for utilizing this compound as a synthetic intermediate in drug discovery is depicted in the following diagram.

Hypothetical Signaling Pathway Inhibition

While specific targets of molecules derived from this compound are not yet defined, we can hypothesize a potential mechanism of action based on related compounds. For example, derivatives of the structurally similar methyl 4,5-dimethyl-2-nitrobenzoate have been investigated as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key component in inflammatory signaling pathways.

Below is an illustrative diagram of a hypothetical signaling pathway where a downstream product of this compound could act as an inhibitor.

Conclusion

This compound is a readily synthesizable compound with significant potential as a scaffold in medicinal chemistry. While further research is required to fully elucidate the biological activities of its derivatives, the established importance of structurally related nitroaromatic compounds in the development of impactful pharmaceuticals underscores the value of this compound as a key starting material for novel drug discovery programs. This guide provides a foundational resource for researchers aiming to explore the synthetic utility of this versatile intermediate.

References

Technical Guide: ¹H and ¹³C NMR Spectral Analysis of Methyl 2-methyl-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl 2-methyl-5-nitrobenzoate. Due to the limited availability of complete, publicly accessible experimental spectra for this specific compound, this guide combines available experimental data with predicted values derived from established NMR principles and data from structurally similar compounds. This information is intended to assist researchers in the identification, characterization, and quality control of this compound.

¹H and ¹³C NMR Spectral Data

The NMR spectral data for this compound is summarized in the tables below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data of this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | ~8.52 | d | 1H | ~2.5 |

| H-4 | ~8.25 | dd | 1H | ~8.5, 2.5 |

| H-3 | ~7.45 | d | 1H | ~8.5 |

| OCH₃ (Ester) | ~3.90 | s | 3H | - |

| Ar-CH₃ | ~2.65 | s | 3H | - |

Note: The chemical shifts for the aromatic protons are based on a combination of limited experimental data and predictions. The multiplicity and coupling constants are predicted based on the substitution pattern.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165.0 |

| C-5 | ~147.0 |

| C-1 | ~140.0 |

| C-2 | ~135.0 |

| C-6 | ~128.0 |

| C-4 | ~125.0 |

| C-3 | ~130.0 |

| OCH₃ (Ester) | ~52.5 |

| Ar-CH₃ | ~20.0 |

Note: The ¹³C NMR chemical shifts are predicted values based on the analysis of substituent effects in analogous nitro- and methyl-substituted benzoates.

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Homogenization: Cap the NMR tube securely and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: The NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent. The sample is then shimmed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

A standard one-pulse ¹H NMR experiment is typically performed.

-

The spectral width should be set to cover the expected chemical shift range (e.g., 0-10 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (commonly 16 or 32 scans).

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

-

¹³C NMR Acquisition:

-

A standard proton-decoupled ¹³C NMR experiment is performed.

-

The spectral width should be set to encompass the expected chemical shift range for all carbon signals (e.g., 0-200 ppm).

-

A significantly larger number of scans is usually required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.

-

A relaxation delay of 2-5 seconds is recommended.

-

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain NMR spectrum.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the correct absorptive mode. The baseline is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Integration and Analysis: For ¹H NMR spectra, the integrals of the peaks are calculated to determine the relative number of protons for each signal. The multiplicity (e.g., singlet, doublet, triplet) and coupling constants (J values) of the signals are determined to elucidate the connectivity of the protons.

Molecular Structure and NMR Signal Assignment

The following diagram illustrates the molecular structure of this compound with the assigned ¹H and ¹³C NMR signals.

Caption: Molecular structure of this compound with corresponding ¹H and ¹³C NMR assignments.

A Technical Guide to the Solubility of Methyl 2-Methyl-5-Nitrobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of methyl 2-methyl-5-nitrobenzoate. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a robust framework for understanding its likely solubility based on structurally related analogs. Furthermore, it details comprehensive experimental protocols for determining its solubility in various organic solvents.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by its molecular structure, including polarity, the presence of functional groups capable of hydrogen bonding, and molecular size. This compound possesses a polar nitro group and an ester functional group, alongside a non-polar aromatic ring and a methyl group. This structure suggests that its solubility will be significant in a range of organic solvents.

Based on the general principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic and some non-polar solvents. Aromatic nitro compounds and methyl esters are generally soluble in many common organic solvents.[1][2]

The following table summarizes the qualitative solubility of compounds structurally similar to this compound, offering a predictive basis for its behavior.

| Compound | Solvent | Qualitative Solubility |

| Methyl 3-nitrobenzoate | Ethanol, Ether, Methanol | Slightly Soluble[3] |

| Water | Insoluble[3] | |

| Nitrobenzene | Ethanol, Ether, Benzene | Soluble[4] |

| Water | Low Solubility[4] | |

| General Aromatic Nitro Compounds | Most Organic Solvents | Readily Soluble[1] |

| Water | Generally Insoluble[1] |

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility of this compound, a systematic experimental approach is necessary. The following protocols describe standard methodologies for this purpose.

Gravimetric Method (Shake-Flask)

This is a conventional and reliable method for determining thermodynamic solubility.

a. Materials and Apparatus:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or watch glass

-

Oven

b. Procedure:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for several hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

Transfer the clear filtrate to a pre-weighed evaporating dish.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

The mass of the dissolved solid can be determined by subtracting the initial weight of the dish from the final weight. Solubility can then be expressed in terms of g/100g of solvent or molality.[5][6]

UV-Visible Spectrophotometry Method

This method is suitable for compounds with a chromophore, such as this compound, and is often used in high-throughput screening.[7]

a. Materials and Apparatus:

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Saturated solution prepared as in the gravimetric method.

b. Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Sample Analysis:

-

Prepare a saturated solution and filter it as described in the gravimetric method.

-

Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.[7][8]

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

The Cornerstone of Modern Medicine: A Technical Guide to Key Intermediates in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the synthesis of an Active Pharmaceutical Ingredient (API) is a multi-step journey. At the heart of this journey lie the key intermediates – the foundational chemical building blocks that are meticulously assembled to create life-saving drugs. This technical guide delves into the core principles of key intermediates, focusing on their synthesis, characterization, and critical role in the production of blockbuster drugs such as Atorvastatin, Sitagliptin, and Sofosbuvir. Through detailed experimental protocols, quantitative data analysis, and visual representations of synthetic workflows, this document aims to provide a comprehensive resource for professionals in the field of drug development.

The Crucial Role of Pharmaceutical Intermediates

Pharmaceutical intermediates are chemical compounds that represent a specific stage in the synthesis of an API.[1] They are more advanced than raw materials but are not yet the final drug substance. The quality and purity of these intermediates are paramount, as they directly impact the efficacy, safety, and yield of the final API.[1] High-purity intermediates, often exceeding 98%, are essential to minimize impurities in the final drug product.[1] The synthesis of these molecules often involves sophisticated chemical transformations, including the construction of specific stereoisomers, which is crucial for the biological activity of many drugs.

Key Classes of Pharmaceutical Intermediates

The landscape of pharmaceutical intermediates is vast and diverse, often categorized by their chemical structures or therapeutic applications. Some of the prominent classes include:

-

Chiral Intermediates: These are enantiomerically pure compounds that are essential for the synthesis of stereospecific drugs.[2][3] The use of chiral intermediates ensures that the final API has the correct three-dimensional arrangement of atoms to interact effectively with its biological target.[3]

-

Heterocyclic Intermediates: Containing rings with atoms of at least two different elements, these intermediates form the core structure of many drugs.[1] Their unique electronic and steric properties make them ideal scaffolds for designing molecules with specific biological activities.

-

Fluorinated Intermediates: The introduction of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and pharmacokinetic properties.[1] Consequently, fluorine-containing intermediates are widely used in modern drug discovery.

-

Nucleoside and Nucleotide Intermediates: These are the building blocks for antiviral and anticancer drugs that mimic the natural components of DNA and RNA, thereby interfering with the replication of viruses or cancer cells.[1]

Synthesis of Key Intermediates for Major Pharmaceuticals: A Closer Look

To illustrate the practical importance of key intermediates, this section provides a detailed examination of the synthesis of crucial building blocks for three widely prescribed medications: Atorvastatin (a cholesterol-lowering agent), Sitagliptin (an anti-diabetic drug), and Sofosbuvir (an antiviral for Hepatitis C).

Atorvastatin Intermediate: The Pyrrole Core

A central feature of the Atorvastatin molecule is its pentasubstituted pyrrole ring system. A key intermediate in its synthesis is tert-Butyl (4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate . The formation of the pyrrole core is often achieved through a Paal-Knorr synthesis.[4][5]

| Parameter | Value | Reference(s) |

| Intermediate | tert-Butyl (4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | [6][7] |

| Yield | 92.5% | [6] |

| Purity | 98.0% | [6] |

| Melting Point | 65-69 °C | [8] |

Materials:

-

(4R-cis)-6-(Chloromethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester (starting material)

-

Sodium cyanide (NaCN)

-

Tetrabutylammonium bromide (TBAB)

-

n-Hexane

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Hydrogen peroxide or Sodium thiosulfate (for quenching excess cyanide)

Procedure:

-

In a glass reactor equipped with a reflux condenser, combine the starting chloro-compound (e.g., 27.9 g, 0.1 mol), sodium cyanide (12.25 g, 0.25 mol), and tetrabutylammonium bromide (0.64 g, 0.002 mol).[6]

-

Heat the mixture to 150°C with stirring.[6]

-

After the reaction is complete (monitored by a suitable technique like TLC or GC), cool the mixture to room temperature.[6]

-

Add water and n-hexane to the reaction mixture and stir vigorously.[6]

-

Separate the organic layer. Extract the aqueous layer twice with n-hexane.[6]

-

Treat the aqueous layer with hydrogen peroxide or sodium thiosulfate to neutralize any remaining sodium cyanide.[6]

-

Combine the organic layers and wash with saturated brine solution.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purify the resulting crude product by distillation under reduced pressure to obtain the desired cyanomethyl intermediate.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate synthesis - chemicalbook [chemicalbook.com]

- 7. Cas 125971-94-0,(4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate | lookchem [lookchem.com]

- 8. tert-ブチル (4R,6R)-6-シアノメチル-2,2-ジメチル-1,3-ジオキサン-4-アセタート 97% | Sigma-Aldrich [sigmaaldrich.com]

The Role of Methyl 2-Methyl-5-Nitrobenzoate in Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-5-nitrobenzoate is a versatile chemical intermediate with significant applications in the synthesis of a variety of agrochemicals. Its unique substitution pattern, featuring a methyl ester, a methyl group, and a nitro group on the benzene ring, provides a valuable scaffold for the construction of complex, biologically active molecules. This technical guide explores the synthesis of this compound, its chemical transformations into key agrochemical precursors, and its role in the development of modern crop protection agents, including anilide and pyridine-based herbicides. Detailed experimental protocols, quantitative data, and a visualization of a key herbicidal mode of action are presented to provide a comprehensive resource for researchers in the field.

Introduction

The global demand for increased agricultural productivity necessitates the continuous development of novel and effective crop protection agents. Substituted benzoic acid derivatives are a cornerstone in the synthesis of many commercial herbicides, fungicides, and insecticides. Among these, this compound serves as a crucial building block. The presence of the nitro group allows for its facile conversion to an amino group, opening up a plethora of synthetic possibilities for creating diverse libraries of potential agrochemical candidates. This guide will specifically focus on the synthetic pathways from this compound to key intermediates and their subsequent elaboration into herbicidal compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2-methyl-5-nitrobenzoic acid.

Experimental Protocol: Esterification of 2-Methyl-5-Nitrobenzoic Acid

Materials:

-

2-Methyl-5-nitrobenzoic acid

-

Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-5-nitrobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Methyl-5-nitrobenzoic acid |

| Reagents | Methanol, Sulfuric Acid |

| Typical Yield | >90% |

| Purity | >98% after purification |

Key Synthetic Transformations for Agrochemical Intermediates

The primary value of this compound in agrochemical synthesis lies in the reactivity of its nitro group. Reduction of the nitro group to an amine is a pivotal step, yielding methyl 5-amino-2-methylbenzoate, a key precursor for various herbicidal classes.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine can be achieved through several methods, most commonly catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C) catalyst

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Celite®

Procedure:

-

In a suitable pressure vessel, dissolve this compound in methanol or ethanol.

-

Carefully add the 10% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate).

-

Seal the reaction vessel and purge with an inert gas to remove oxygen.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete within 2-12 hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain methyl 5-amino-2-methylbenzoate.

Quantitative Data:

| Parameter | Value |

| Starting Material | This compound |

| Catalyst | 10% Palladium on Carbon |

| Reagent | Hydrogen Gas |

| Typical Yield | >95% |

| Purity | High, often used without further purification |

Application in the Synthesis of Anilide Herbicides

Anilide herbicides are a significant class of agrochemicals. The intermediate, methyl 5-amino-2-methylbenzoate, can be utilized in the synthesis of novel anilide compounds with potential herbicidal activity. A representative synthesis is outlined below.

Experimental Protocol: Synthesis of a Representative Anilide Herbicide Candidate

Materials:

-

Methyl 5-amino-2-methylbenzoate

-

An appropriate acid chloride (e.g., 2,6-dichlorobenzoyl chloride)

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

Dissolve methyl 5-amino-2-methylbenzoate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of the acid chloride in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the target anilide.

Biological Mode of Action: Inhibition of Carotenoid Biosynthesis

Several classes of herbicides derived from intermediates related to this compound, such as diflufenican, act by inhibiting carotenoid biosynthesis in plants.[1][2] This leads to the destruction of chlorophyll and ultimately, plant death. The specific target is often the enzyme phytoene desaturase.

Caption: Inhibition of carotenoid biosynthesis by a herbicide.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of agrochemicals. Its straightforward synthesis and the reactivity of its nitro group provide a gateway to a wide range of functionalized aromatic compounds. The resulting aminobenzoate derivatives are key precursors for the development of anilide and other classes of herbicides. The exploration of derivatives of this compound continues to be a promising avenue for the discovery of new and effective crop protection solutions. This guide provides a foundational understanding of the synthesis, key reactions, and potential applications of this important chemical building block for researchers dedicated to advancing agricultural science.

References

"material safety data sheet (MSDS) for methyl 2-methyl-5-nitrobenzoate"

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for Methyl 2-methyl-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental protocols related to this compound. The information is intended for use by professionals in research and development environments.

Chemical Identification and Physical Properties

This compound is a nitroaromatic compound with the molecular formula C9H9NO4.[1] It is also known by the synonyms 2-Methyl-5-nitrobenzoic acid methyl ester and methyl 5-nitro-o-toluate.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H9NO4 | PubChem[1] |

| Molecular Weight | 195.17 g/mol | PubChem[1] |

| CAS Number | 77324-87-9 | PubChem[1] |

| Appearance | White to light yellow powder or crystals | Tokyo Chemical Industry Co., Ltd. |

| Melting Point | 67.0 to 71.0 °C | Tokyo Chemical Industry Co., Ltd. |

| Solubility | Soluble in Methanol | Tokyo Chemical Industry Co., Ltd. |

Hazard Identification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed.[1]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

Source: Aggregated GHS information provided to the ECHA C&L Inventory[1]

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]

First Aid Measures

In case of exposure, follow these first-aid measures:

-

If Swallowed: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[2]

-

If on Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2]

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2]

Handling, Storage, and Disposal

Handling:

-

Minimize dust generation when weighing or transferring the solid.[2]

-

Avoid contact with incompatible materials such as strong oxidizing agents.[2]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.[2] Nitroaromatic compounds can be environmental contaminants and may require specialized disposal methods.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 2-methyl-5-nitrobenzoic acid.[4][5]

Materials:

-

2-methyl-5-nitrobenzoic acid

-

Potassium carbonate (K2CO3)

-

N,N-dimethylformamide (DMF)

-

Iodomethane

-

Ethyl acetate (EA)

-

Anhydrous sodium sulfate (Na2SO4)

-

Water

Procedure:

-

Suspend 2-methyl-5-nitrobenzoic acid (15 g, 82.8 mmol) and potassium carbonate (17.2 g, 124.2 mmol) in N,N-dimethylformamide (75 mL) in a dry round-bottom flask.[4][5]

-

Slowly add iodomethane (6.7 mL) dropwise to the suspension at room temperature.[4][5]

-

Stir the reaction mixture at room temperature overnight (approximately 12 hours).[4][5]

-

After the reaction is complete, pour the mixture into water (500 mL).[4][5]

-

Extract the aqueous phase three times with ethyl acetate.[4][5]

-

Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow solid.[4][5]

Visualizations

Caption: Workflow for Safe Handling of Chemical Powders.

Caption: Synthesis Pathway for this compound.

References

- 1. This compound | C9H9NO4 | CID 4377758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]

- 4. Methyl 5-nitro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl 5-nitro-2-methylbenzoate | 77324-87-9 [chemicalbook.com]

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Methyl 2-methyl-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the thermodynamic properties and thermal stability of methyl 2-methyl-5-nitrobenzoate. Due to a lack of experimentally determined thermodynamic values for this specific compound in publicly accessible literature, this guide presents computed properties and data for structurally similar molecules to serve as a reference point for researchers. Detailed experimental protocols for the synthesis and analysis of thermal stability, applicable to this and related compounds, are also included. This document aims to be a valuable resource for professionals in organic synthesis, materials science, and drug development by consolidating known information and outlining methodologies for further investigation.

Introduction

This compound is an aromatic nitro compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its thermodynamic properties and thermal stability is crucial for safe handling, process optimization, and ensuring product quality and stability. This guide summarizes the currently available physical and computed properties of this compound and provides detailed experimental protocols for its synthesis and the evaluation of its thermal behavior.

Physicochemical and Computed Properties

Table 1: Physical and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₉H₉NO₄ | PubChem[1] |

| Molecular Weight | 195.17 g/mol | PubChem[1] |

| CAS Number | 77324-87-9 | PubChem[1] |

| Appearance | White to Light yellow powder to crystal | Tokyo Chemical Industry Co., Ltd.[2] |

| Melting Point | 67.0 to 71.0 °C | Tokyo Chemical Industry Co., Ltd.[2] |

| Purity | >98.0% (GC) | Tokyo Chemical Industry Co., Ltd.[2] |

| Computed XLogP3 | 1.8 | BenchChem |

| Computed Hydrogen Bond Donor Count | 0 | BenchChem |

| Computed Hydrogen Bond Acceptor Count | 4 | BenchChem |

| Computed Rotatable Bond Count | 2 | BenchChem |

Thermodynamic Data of a Structural Isomer: Methyl p-nitrobenzoate

In the absence of experimental thermodynamic data for this compound, calculated values for the closely related structural isomer, methyl p-nitrobenzoate, are presented in Table 2. These values were obtained using the Joback method and can provide an estimation of the thermodynamic properties for similar nitrobenzoate compounds. It is crucial to note that these are calculated values for a different isomer and should be used with caution as a proxy for the properties of this compound.

Table 2: Calculated Thermodynamic Properties of Methyl p-nitrobenzoate

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -79.11 | kJ/mol | Cheméo (Joback Calculated)[3] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -238.95 | kJ/mol | Cheméo (Joback Calculated)[3] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 24.28 | kJ/mol | Cheméo (Joback Calculated)[3] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 62.09 | kJ/mol | Cheméo (Joback Calculated)[3] |

| Ideal Gas Heat Capacity (Cp,gas) | Not specified | J/mol·K | Cheméo[3] |

Thermal Stability

Specific experimental data on the thermal stability of this compound, such as that from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), is not currently available in the public domain. However, the following sections describe standard experimental protocols that can be employed to determine these crucial stability parameters. These methodologies are based on established procedures for similar aromatic nitro compounds.[4]

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material and its fraction of volatile components by measuring the change in mass as a function of temperature.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.[4]

Methodology: [4]

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a TGA crucible (e.g., alumina).

-

Instrument Setup: Place the sample crucible onto the TGA microbalance. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere.

-

Heating Program: Equilibrate the sample at 30 °C. Heat the sample at a linear rate of 10 °C/min up to a final temperature of 500 °C.

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of mass loss versus temperature to obtain the TGA curve. The onset of decomposition is determined as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of mass loss.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides information on melting, crystallization, and decomposition events.

Objective: To determine the melting point, enthalpy of fusion, and to identify any exothermic decomposition events of this compound.[4]

Methodology: [4]

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Heating Program: Equilibrate the sample at a temperature below its expected melting point (e.g., 30 °C). Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point (e.g., 400 °C).

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. The melting point is identified as the peak of the endothermic event, and the enthalpy of fusion can be calculated from the area of this peak. Exothermic peaks indicate decomposition events, and the onset temperature and enthalpy of decomposition can be determined.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 2-methyl-5-nitrobenzoic acid. A typical laboratory-scale procedure is detailed below.

Experimental Protocol: Esterification of 2-methyl-5-nitrobenzoic acid

This procedure is adapted from the synthesis of similar compounds.[5]

Materials:

-

2-methyl-5-nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-5-nitrobenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization: Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Washing: Wash the organic layer with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.

Caption: Synthesis workflow for this compound.

Thermal Analysis Workflow

The following diagram outlines the logical workflow for the thermal analysis of this compound.

Caption: Workflow for thermal stability analysis.

Conclusion

This technical guide has synthesized the available information on the thermodynamic properties and stability of this compound. While a significant gap exists in the experimental data for its thermodynamic properties, this guide provides a starting point for researchers by presenting computed values for the compound and its isomer, alongside detailed and actionable experimental protocols for its synthesis and thermal analysis. The provided workflows and methodologies are intended to facilitate further research and a more comprehensive understanding of this compound's characteristics, which is essential for its potential applications in various fields of chemical and pharmaceutical sciences.

References

- 1. This compound | C9H9NO4 | CID 4377758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 77324-87-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. Methyl p-nitro benzoate - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 5-nitro-2-methylbenzoate | 77324-87-9 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Nitrogen-Containing Heterocycles from Methyl 2-methyl-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-5-nitrobenzoate is a versatile starting material for the synthesis of a variety of nitrogen-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry and drug development. This document provides detailed protocols for the synthesis of quinazolinones and outlines a synthetic pathway for triazole derivatives, commencing from this compound. The key transformations involve the reduction of the nitro group to an amine, followed by cyclization reactions. A one-pot reductive cyclization protocol for the direct synthesis of quinazolinones is also presented.

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of aromatic precursors is a cornerstone of synthetic medicinal chemistry, enabling the construction of these complex molecular architectures. This compound possesses three key functional groups—a nitro group, a methyl group, and a methyl ester—that can be selectively manipulated to achieve a range of heterocyclic systems. The primary synthetic strategy detailed herein involves the reduction of the nitro group to form methyl 2-amino-5-methylbenzoate, a key intermediate that can undergo various cyclization reactions.

Synthesis of a Key Intermediate: Methyl 2-amino-5-methylbenzoate

The reduction of the nitro group in this compound is the gateway to its utility in heterocyclic synthesis. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol: Reduction of this compound

This protocol is adapted from standard procedures for the reduction of aromatic nitro compounds.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 195.17 | 5.0 g | 25.6 |

| Palladium on Carbon (10%) | - | 0.25 g | - |

| Methanol | 32.04 | 100 mL | - |

| Hydrogen Gas | 2.02 | Balloon | - |

Procedure:

-

To a 250 mL flask, add this compound (5.0 g, 25.6 mmol) and methanol (100 mL).

-

Carefully add 10% palladium on carbon (0.25 g).

-

Securely attach a hydrogen-filled balloon to the flask.

-

Stir the suspension vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude methyl 2-amino-5-methylbenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a crystalline solid.

Expected Yield: >90%

Synthesis of Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. Two effective methods for their synthesis from this compound are presented below.

Method A: Two-Step Synthesis via Niementowski Reaction

This method involves the initial reduction of the nitro group, followed by a cyclization reaction with formamide.[1]

Experimental Protocol: Synthesis of 6-methylquinazolin-4(3H)-one

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Methyl 2-amino-5-methylbenzoate | 165.19 | 2.0 g | 12.1 |

| Formamide | 45.04 | 10 mL | - |

Procedure:

-

In a round-bottom flask, combine methyl 2-amino-5-methylbenzoate (2.0 g, 12.1 mmol) and formamide (10 mL).

-

Heat the reaction mixture at 150-160 °C for 4-6 hours. Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry to afford the crude 6-methylquinazolin-4(3H)-one.

-

The crude product can be purified by recrystallization from ethanol.

Expected Yield: ~85%

Method B: One-Pot Reductive Cyclization

This efficient method allows for the direct conversion of the nitro compound to the quinazolinone without isolating the amino intermediate.[2]

Experimental Protocol: One-Pot Synthesis of 6-methylquinazolin-4(3H)-one

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 195.17 | 2.0 g | 10.2 |

| Formamide | 45.04 | 15 mL | - |

| Bismuth(III) acetate | 386.09 | 0.2 g | 0.5 |

Procedure:

-

To a microwave vial, add this compound (2.0 g, 10.2 mmol), formamide (15 mL), and bismuth(III) acetate (0.2 g, 0.5 mmol).

-

Seal the vial and heat the mixture under microwave irradiation at 180 °C for 30 minutes.

-

After cooling, pour the reaction mixture into ice-cold water (50 mL).

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product to obtain 6-methylquinazolin-4(3H)-one.

Expected Yield: ~90%

Proposed Synthesis of a Triazole Derivative

The intermediate, methyl 2-amino-5-methylbenzoate, can also serve as a precursor for the synthesis of triazole derivatives through diazotization followed by coupling and cyclization.

Synthetic Pathway Outline:

-

Diazotization: The amino group of methyl 2-amino-5-methylbenzoate is converted to a diazonium salt using sodium nitrite and a mineral acid at low temperatures.

-

Azide Formation: The diazonium salt is then reacted with sodium azide to yield an aryl azide intermediate.

-

Cyclization: The aryl azide can then undergo a [3+2] cycloaddition reaction (a "click" reaction) with an alkyne to form the triazole ring.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic transformations described.

Caption: Reduction of the nitro starting material.

Caption: Pathways to quinazolinone synthesis.

Caption: Proposed route to triazole derivatives.

Conclusion

This compound is a readily accessible precursor for the synthesis of medicinally relevant nitrogen-containing heterocycles. The protocols provided herein for the synthesis of quinazolinones offer both a traditional two-step approach and a more efficient one-pot reductive cyclization. Furthermore, the strategic conversion of the nitro group to an amine opens up synthetic routes to other important heterocyclic systems, such as triazoles. These application notes serve as a practical guide for researchers in the field of drug discovery and development, facilitating the exploration of novel chemical entities based on these privileged scaffolds.

References

Application Note: Protocols for the Reduction of the Nitro Group in Methyl 2-Methyl-5-Nitrobenzoate

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and critical transformation in organic synthesis. The resulting aromatic amines, such as methyl 5-amino-2-methylbenzoate, are valuable intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] Methyl 2-methyl-5-nitrobenzoate features a nitro group that can be selectively reduced to an amino group, yielding a key building block for further synthetic modifications.[3][4] This document provides detailed experimental protocols for this transformation using several common and effective methodologies, including catalytic hydrogenation and metal-mediated reductions. These protocols are designed for researchers, scientists, and drug development professionals to achieve high yields and purity.

Data Presentation: Comparison of Reduction Methodologies

The selection of a reduction method depends on factors such as substrate compatibility, available equipment, cost, and desired scale. The following table summarizes various established methods for the reduction of aromatic nitro groups, providing a comparative overview to guide the researcher's choice.

| Method | Reagents & Catalyst | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Notes |

| Catalytic Hydrogenation | H₂ (gas, 1 atm), 5-10% Pd/C | Methanol, Ethanol | Room Temp. | 2-12 h | >95 | Highly efficient and clean; requires specialized hydrogenation equipment.[5][6] Caution: Pd/C is pyrophoric.[5] |

| Transfer Hydrogenation | Hydrazine Hydrate (NH₂NH₂·H₂O), Pd/C | Methanol, Ethanol | Reflux | 0.5-5 h | 90-98 | Avoids the need for H₂ gas cylinder; reaction is often rapid.[1] |

| Metal/Acid Reduction | Iron (Fe) powder, NH₄Cl | Ethanol/Water, Methanol/Water | Reflux | 1-4 h | 85-95 | Inexpensive, mild, and effective method.[2][7][8] The Fe/NH₄Cl system is considered environmentally friendly.[7][9] |

| Metal Salt Reduction | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Ethanol, Ethyl Acetate | Room Temp. - Reflux | 1-3 h | 80-95 | Mild conditions that tolerate many functional groups like esters and halogens.[10][11][12] Work-up can be challenging due to tin salts.[9] |

| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) | DMF/Water, Methanol/Water | Room Temp. - 60°C | 1-5 h | 85-95 | A metal-free, economical, and chemoselective option suitable for substrates with sensitive functional groups.[13][14] |

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrogen gas is highly flammable.[5] Palladium on carbon can be pyrophoric when dry and should be handled with care, preferably under an inert atmosphere when dry.[5][15]

Protocol 1: Catalytic Hydrogenation with H₂ Gas

This protocol is highly efficient and typically results in a very clean product with simple work-up.[6]

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Methanol or Ethanol (reagent grade)

-

Hydrogen (H₂) gas supply (balloon or cylinder)

-

Inert gas (Nitrogen or Argon)

-

Reaction flask, magnetic stirrer, and stir bar

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (15-20 mL per gram of substrate).

-

To this solution, carefully add 10% Pd/C (1-5 mol% of Pd relative to the substrate).

-

Seal the flask and purge the system with an inert gas (e.g., nitrogen) for several minutes.

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge-fill cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[5]

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.[6]

-

Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry.[5] Wash the filter cake with a small amount of methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude methyl 5-amino-2-methylbenzoate.

-

The product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Reduction with Iron and Ammonium Chloride

This method is a classic, cost-effective, and environmentally benign approach to nitro group reduction.[2][7]

Materials:

-

This compound

-

Iron (Fe) powder, fine grade

-

Ammonium Chloride (NH₄Cl)

-

Ethanol and Water

-

Reaction flask with reflux condenser, magnetic stirrer, and stir bar

-

Heating mantle or oil bath

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

-

Ethyl Acetate

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), ethanol (20 mL/g), and water (5 mL/g).

-

Add ammonium chloride (4-5 eq) and iron powder (3-5 eq) to the mixture.

-

Heat the suspension to reflux (approx. 80-90°C) with vigorous stirring.

-

Monitor the reaction by TLC. The reaction is typically complete in 1-4 hours.

-

Once complete, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron residues. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired product.

Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)

This method is particularly mild and useful for substrates containing other reducible functional groups that are sensitive to catalytic hydrogenation.[11][12]

Materials:

-

This compound

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Ethanol or Ethyl Acetate

-

Reaction flask, magnetic stirrer, and stir bar

-

Saturated Sodium Bicarbonate (NaHCO₃) solution or 2M KOH.[10]

-

Ethyl Acetate

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol (15-20 mL per gram) in a round-bottom flask.

-

Add SnCl₂·2H₂O (4-5 eq) to the solution.[10]

-

Stir the reaction mixture at room temperature or gently heat to 50-60°C.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

-

After completion, cool the mixture and carefully pour it into a beaker of crushed ice.

-

Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH is ~8. A thick, white precipitate of tin salts will form.

-

Filter the entire mixture through a pad of Celite®, washing thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel. If two layers are present, separate them. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the reduction of this compound.

Caption: General workflow for the reduction of an aromatic nitro group.

References

- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 3. scbt.com [scbt.com]

- 4. This compound | C9H9NO4 | CID 4377758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 13. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. m.youtube.com [m.youtube.com]

"application of methyl 2-methyl-5-nitrobenzoate as a building block in organic synthesis"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-5-nitrobenzoate is a valuable building block in organic synthesis, primarily serving as a precursor to a variety of complex organic molecules, particularly heterocyclic compounds with potential biological activity. The strategic placement of the methyl, nitro, and methyl ester functionalities on the benzene ring allows for a range of chemical transformations. The most pivotal of these is the reduction of the nitro group to an amine, which then acts as a versatile handle for subsequent cyclization and derivatization reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates.

Key Synthetic Transformations

The primary utility of this compound stems from the facile conversion of its nitro group into an amino group, yielding methyl 2-methyl-5-aminobenzoate. This transformation unlocks a plethora of synthetic possibilities, as the resulting ortho-amino-meta-methyl-substituted benzoate is a key precursor for the construction of various heterocyclic scaffolds, such as quinazolinones and benzodiazepines, which are prevalent in many pharmaceutical agents.

Reduction of the Nitro Group

The reduction of the nitro group in this compound to the corresponding amine is a fundamental and crucial step. Two common and effective methods for this transformation are catalytic hydrogenation and metal-mediated reduction.

a) Catalytic Hydrogenation: This method is often favored for its clean reaction profile and high yields. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose.[1]

b) Metal-Mediated Reduction: Reagents such as stannous chloride (SnCl₂) in an acidic medium provide an effective alternative, particularly when certain functional groups might be sensitive to catalytic hydrogenation conditions.[2]

Synthesis of Heterocyclic Scaffolds

The resulting methyl 2-methyl-5-aminobenzoate is a prime candidate for the synthesis of various heterocyclic systems. One prominent application is in the synthesis of quinazolinones, a class of compounds known for a wide range of pharmacological activities.[3] The Niementowski reaction, for example, provides a direct route to quinazolinones from anthranilic acid derivatives and amides.[3]

Data Presentation

The following tables summarize typical quantitative data for the key transformations involved in the application of this compound. While specific data for this exact isomer may vary, the presented data for analogous substrates provide a strong basis for comparison and adaptation.

Table 1: Comparison of Reduction Protocols for Nitrobenzoates

| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C | Methanol or Ethanol | Room Temperature | 2-12 | >95 | Highly efficient and clean. Requires specialized hydrogenation apparatus.[2] |

| Metal-Mediated Reduction | SnCl₂·2H₂O (3-4 eq) | Ethanol or Ethyl Acetate | 50-70 | 1-3 | 85-95 | The reaction can be exothermic.[2] |

Table 2: Synthesis of Quinazolinones from Aminobenzoates

| Reaction | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Niementowski Reaction | Formamide | None | 130-140 | 4-6 | ~90 |

| Microwave-Assisted Synthesis | Primary Amine | DMF or Ethanol | 120-150 | 0.25-0.5 | Variable |

Experimental Protocols

Protocol 1: Reduction of this compound via Catalytic Hydrogenation

This protocol outlines the reduction of this compound to methyl 2-methyl-5-aminobenzoate using a palladium on carbon (Pd/C) catalyst.[1]

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂) supply

-

Hydrogenation vessel (e.g., Parr hydrogenator or a flask with a balloon of H₂)

-

Magnetic stirrer and stir bar

-

Filter paper or Celite®

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (e.g., 1.0 g) in methanol (e.g., 20 mL).

-

Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.

-

Introduce hydrogen gas to the vessel (e.g., from a balloon or a pressurized source).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® or filter paper to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude methyl 2-methyl-5-aminobenzoate. The product can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction of this compound using Stannous Chloride

This protocol describes the reduction of the nitro group using tin(II) chloride dihydrate.[2]

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Deionized water

-

Ice

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol (15-25 mL per gram of substrate) in a round-bottom flask.

-

Add stannous chloride dihydrate (3-4 eq) to the solution in portions. Note that the reaction can be exothermic.

-

Stir the mixture at 50-70°C for 1-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water.

-

Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 8. A precipitate of tin salts will form.

-

Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-methyl-5-aminobenzoate.

Protocol 3: Synthesis of 7-Methyl-quinazolin-4(3H)-one via Niementowski Reaction